molecular formula C30H53N13O9 B12532754 L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- CAS No. 671216-89-0

L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl-

Cat. No.: B12532754
CAS No.: 671216-89-0
M. Wt: 739.8 g/mol
InChI Key: GIJKYGOPOFWDLK-TYSVBCRUSA-N
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Description

L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- is a peptide composed of several amino acids, including L-arginine, L-proline, L-threonine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of peptides like L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation, particularly at the arginine and proline residues, leading to the formation of carbonyl derivatives.

    Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives with protecting groups, coupling reagents like HBTU.

Major Products Formed

    Oxidation Products: Carbonyl derivatives of arginine and proline.

    Reduction Products: Reduced forms of disulfide bonds.

    Substitution Products: Peptides with modified amino acid sequences.

Scientific Research Applications

L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications in wound healing, cardiovascular health, and immune modulation.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The biological activity of L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- is primarily mediated through its interaction with cellular receptors and enzymes. L-arginine residues within the peptide can be converted to nitric oxide (NO) by nitric oxide synthase (NOS), leading to vasodilation and improved blood flow. Additionally, the peptide may interact with specific protein targets, modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Arginine, L-glutaminyl-L-arginyl-L-prolyl-
  • L-Arginine, glycyl-L-prolyl-L-tryptophylglycyl-L-α-aspartyl-L-cysteinyl-

Uniqueness

L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of L-arginine and other amino acids allows for diverse interactions with cellular targets, making it a valuable compound for research and development.

Properties

CAS No.

671216-89-0

Molecular Formula

C30H53N13O9

Molecular Weight

739.8 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C30H53N13O9/c1-16(44)23(42-25(48)18(7-3-11-36-29(31)32)41-24(47)17-6-2-10-35-17)27(50)43-13-5-9-20(43)26(49)39-14-21(45)38-15-22(46)40-19(28(51)52)8-4-12-37-30(33)34/h16-20,23,35,44H,2-15H2,1H3,(H,38,45)(H,39,49)(H,40,46)(H,41,47)(H,42,48)(H,51,52)(H4,31,32,36)(H4,33,34,37)/t16-,17+,18+,19+,20+,23+/m1/s1

InChI Key

GIJKYGOPOFWDLK-TYSVBCRUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2)O

Origin of Product

United States

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